molecular formula C26H26N2O5S B2771615 N-(2-methoxyphenyl)-N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-methylbenzene-1-sulfonamide CAS No. 1251580-87-6

N-(2-methoxyphenyl)-N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-methylbenzene-1-sulfonamide

Cat. No.: B2771615
CAS No.: 1251580-87-6
M. Wt: 478.56
InChI Key: OFTUVEVJPDAUPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyphenyl)-N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-methylbenzene-1-sulfonamide is a useful research compound. Its molecular formula is C26H26N2O5S and its molecular weight is 478.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(2-methoxyphenyl)-N-[[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O5S/c1-18-9-15-22(16-10-18)34(29,30)28(24-7-5-6-8-25(24)32-4)17-23-19(2)33-26(27-23)20-11-13-21(31-3)14-12-20/h5-16H,17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFTUVEVJPDAUPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=C(OC(=N2)C3=CC=C(C=C3)OC)C)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyphenyl)-N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-methylbenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various pathogens and cancer cell lines.

The compound's molecular structure is characterized by multiple functional groups that contribute to its biological activity. The following table summarizes key chemical properties:

PropertyValue
Molecular Weight 478.57 g/mol
Molecular Formula C26H26N2O5S
LogP 5.1666
Polar Surface Area 65.089 Ų
Hydrogen Bond Acceptors 8

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The synthetic pathway often includes the formation of the oxazole ring followed by sulfonamide coupling reactions. Detailed methodologies can be found in literature focusing on similar benzoxazole derivatives .

Antibacterial Activity

Recent studies have demonstrated that sulfonamide derivatives exhibit significant antibacterial properties. For instance, a related compound was tested against various Gram-positive and Gram-negative bacteria using the agar disc diffusion method. Results indicated effective inhibition against:

  • Staphylococcus aureus (including MRSA)
  • Escherichia coli
  • Pseudomonas aeruginosa

The mechanism of action typically involves interference with bacterial folate synthesis pathways, akin to traditional sulfonamides .

Anticancer Activity

In vitro studies have evaluated the cytotoxic effects of this compound on several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma). The findings suggest that the compound induces apoptosis in these cells through:

  • Cell Cycle Arrest : Induction of G2/M phase arrest.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels leading to oxidative stress.
  • Apoptotic Pathways Activation : Upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

The compound's efficacy was compared with standard chemotherapeutic agents, showing promising results at low micromolar concentrations .

Case Studies

A notable case study involved the evaluation of a related sulfonamide derivative in a murine model of bacterial infection. The compound was administered at varying doses, demonstrating a dose-dependent reduction in bacterial load and significant improvement in survival rates compared to untreated controls.

Scientific Research Applications

Antibacterial Activity

One of the most notable applications of this compound is in the field of antibacterial research . Studies have indicated that derivatives of sulfonamides exhibit significant antibacterial properties against various strains of bacteria, including both Gram-positive and Gram-negative pathogens.

Case Study: Antimicrobial Efficacy

A study detailed in the literature evaluated the antibacterial activity of several sulfonamide derivatives, including those similar to N-(2-methoxyphenyl)-N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-methylbenzene-1-sulfonamide. The results demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli , suggesting that modifications to the oxazole ring can enhance antibacterial potency .

Anti-inflammatory Properties

Beyond antibacterial applications, compounds in this class have been explored for their anti-inflammatory effects . The presence of the methoxy and sulfonamide groups may contribute to these properties.

Research Findings

In vitro studies have shown that certain sulfonamide derivatives can inhibit pro-inflammatory cytokines, indicating their potential use in treating inflammatory diseases. The compound's structure allows it to interact with biological pathways involved in inflammation, making it a candidate for further investigation as an anti-inflammatory agent .

Potential in Cancer Therapy

Emerging research suggests that compounds with similar structures may also possess anticancer properties . The ability to modulate various signaling pathways involved in cell proliferation and apoptosis makes these compounds interesting candidates for cancer therapy.

Evidence from Studies

Recent studies have highlighted that certain oxazole-containing compounds exhibit cytotoxic effects on cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, which are critical for effective cancer treatment. This opens avenues for further exploration of this compound in oncology .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Researchers have focused on modifying different parts of the molecule to enhance its biological activity while reducing potential side effects.

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic synthesis techniques, including:

  • Condensation reactions to form the oxazole ring.
  • Sulfonation reactions to introduce the sulfonamide group.
    These synthetic pathways are critical for producing analogs with improved pharmacological profiles .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology (Tox) profiles of this compound is essential for its development as a therapeutic agent.

Pharmacokinetic Studies

Preliminary studies suggest favorable absorption and distribution characteristics within biological systems. However, detailed PK studies are necessary to ascertain its metabolic stability and elimination pathways.

Toxicology Assessments

Toxicological evaluations indicate that certain derivatives may exhibit low toxicity levels, making them safer alternatives compared to traditional antibiotics. Continuous monitoring and testing are required to ensure safety in clinical applications .

Chemical Reactions Analysis

Hydrolysis Reactions

The sulfonamide group undergoes hydrolysis under acidic or basic conditions, while the oxazole ring demonstrates stability in mild environments:

Reaction TypeConditions/ReagentsProductsNotes
Acidic hydrolysis6 M HCl, reflux (4–6 h)4-Methylbenzenesulfonic acid + amine derivatives (oxazole ring intact)Complete cleavage of sulfonamide bond
Basic hydrolysis2 M NaOH, 80°C (2–3 h) Sodium 4-methylbenzenesulfonate + free amineOxazole decomposition observed at >100°C

Key findings :

  • The oxazole ring remains intact below 100°C but undergoes ring-opening in prolonged basic conditions.

  • Hydrolysis rates depend on steric hindrance from the N-alkyl substituents .

Alkylation/Arylation

The sulfonamide nitrogen serves as a nucleophilic site for substitution reactions:

Reaction TypeReagents/ConditionsProductsYield
N-AlkylationCH₃I, K₂CO₃, DMF, 60°C Quaternary sulfonamide derivatives60–75%
Ullmann couplingAryl halides, CuI, 1,10-phenanthroline Biaryl sulfonamides45–65%

Mechanistic insights :

  • Steric hindrance from the oxazole-methyl group reduces reaction efficiency compared to simpler sulfonamides .

  • Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the sulfonamide nitrogen.

Oxazole Ring Modifications

The 1,3-oxazole moiety participates in regioselective reactions:

Reaction TypeReagents/ConditionsProducts
Electrophilic substitutionHNO₃/H₂SO₄ (0°C) Nitration at C5-methyl adjacent position
Ring-openingH₂O/HCl (concd.), 120°Cα-Amino ketone derivatives

Structural analysis :

  • Nitration occurs preferentially at the 4-methoxyphenyl ring due to electron-donating effects .

  • Oxazole ring-opening under acidic conditions produces stable α-amino ketones.

Oxidation Reactions

Controlled oxidation targets specific functional groups:

Target SiteOxidizing SystemProducts
Sulfonamide sulfurH₂O₂, CH₃COOHSulfone derivatives (no structural change observed)
C5-methyl (oxazole)KMnO₄, H₂SO₄, Δ5-Carboxylic acid-oxazole

Experimental observations :

  • Sulfur oxidation requires strong peroxides but yields minimal conversion (<15%).

  • The C5-methyl group oxidizes to a carboxylic acid without oxazole ring degradation.

Catalytic Hydrogenation

Selective reduction of unsaturated bonds:

Reaction TypeConditionsProducts
Oxazole hydrogenationH₂ (3 atm), Pd/C, EtOHPartially saturated oxazoline intermediates

Limitations :

  • Complete hydrogenation of the oxazole ring requires >100 atm H₂ pressure.

  • Methoxy groups remain unaffected under standard conditions .

Supramolecular Interactions

Crystallographic studies of analogs reveal:

  • Hydrogen bonding : Sulfonamide O atoms act as acceptors (N–H⋯O = 2.08–2.15 Å) .

  • π–π stacking : 4-Methoxyphenyl groups interact with face-to-face distances of 3.6–4.1 Å .

Stability Profile

ConditionDegradation Observed?Half-Life
pH 1–3 (aqueous)Sulfonamide cleavage2.3 h at 37°C
UV light (254 nm)Oxazole ring decomposition8.5 h
Dry heat (150°C)No decomposition>24 h

This compound’s reactivity profile highlights opportunities for structural optimization in pharmaceutical applications, particularly through targeted modifications of the sulfonamide and oxazole moieties. Experimental data correlate with computational predictions for analogous sulfonamide-oxazole hybrids .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.